molecular formula C20H18FN5O3 B6217674 4-{[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one CAS No. 2742659-74-9

4-{[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B6217674
CAS No.: 2742659-74-9
M. Wt: 395.4
InChI Key:
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Description

. This compound features a fluorine atom, a nitroso group, and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the core phthalazinone structure. Key steps may include:

  • Formation of the Phthalazinone Core: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Fluoro Group: : Fluorination reactions are employed to introduce the fluorine atom at the desired position on the aromatic ring.

  • Attachment of the Nitroso Group: : Nitrosation reactions are used to introduce the nitroso group to the piperazine ring.

  • Coupling of the Piperazine Ring: : The piperazine ring is then coupled to the phthalazinone core using carbonylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitroso group can be oxidized to form nitrate or nitrite derivatives.

  • Reduction: : The nitroso group can be reduced to form an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often requiring a strong base or catalyst.

Major Products Formed

  • Oxidation: : Nitrate or nitrite derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and nitrosated compounds on biological systems. It can serve as a probe to understand the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and cardiovascular diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-{[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one exerts its effects depends on its molecular targets and pathways involved. The presence of the fluorine atom and the nitroso group can influence its binding affinity to biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Olaparib: : A known PARP inhibitor used in cancer therapy.

  • Phthalazinone Derivatives: : Other compounds with similar core structures used in various chemical and biological applications.

Uniqueness

4-{[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one stands out due to its unique combination of fluorine and nitroso groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2742659-74-9

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4

Purity

95

Origin of Product

United States

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